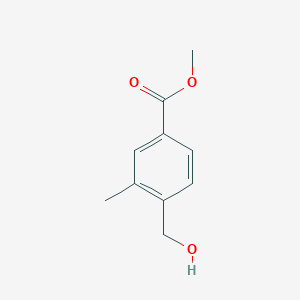

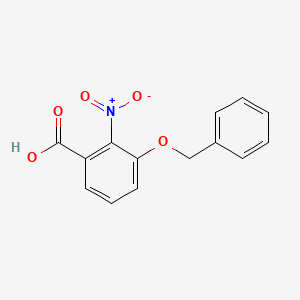

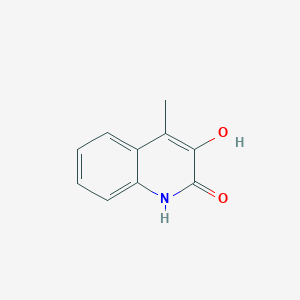

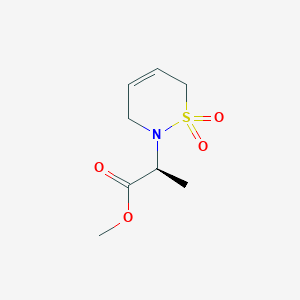

![molecular formula C12H21BCl2N2O2 B3254598 {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride CAS No. 2411875-72-2](/img/structure/B3254598.png)

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride

Vue d'ensemble

Description

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride, also known as MPBA, is a boronic acid derivative that has been widely used in scientific research. MPBA is a white crystalline powder that is soluble in water and has a molecular weight of 292.18 g/mol. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in many areas of research.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

4-[(4-Methylpiperazin-1-yl)methyl]phenyl: boronic acid dihydrochloride is a versatile building block in medicinal chemistry. Its boronic acid moiety allows it to participate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of novel drug candidates. Researchers have explored its potential as a scaffold for kinase inhibitors, antiviral agents, and antitumor compounds .

Anticancer Agents

The boronic acid functionality in this compound can selectively bind to proteasomes, making it a promising candidate for proteasome inhibition therapy. Proteasome inhibitors have shown efficacy in treating multiple myeloma and other hematological malignancies . Further studies are needed to optimize its potency and selectivity.

Antibacterial Activity

Given the prevalence of antibiotic resistance, novel antibacterial agents are urgently needed4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria . Researchers are investigating their mechanism of action and potential clinical applications.

Antifungal Properties

Boronic acid derivatives have also exhibited antifungal activity. 4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid dihydrochloride may serve as a starting point for designing new antifungal agents. Understanding its mode of action and optimizing its structure could lead to effective treatments for fungal infections .

Boron Neutron Capture Therapy (BNCT)

BNCT is a cancer treatment that exploits the ability of boron-10 to capture thermal neutrons, resulting in localized radiation. Boron-containing compounds are administered to tumor cells, and subsequent neutron irradiation leads to tumor destruction4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid derivatives could be explored for BNCT applications .

Materials Science

Boron-containing compounds play a crucial role in materials science. Researchers have investigated boronic acids for their ability to modify surfaces, enhance polymer properties, and act as molecular switches4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid dihydrochloride might find applications in sensors, drug delivery systems, or polymer functionalization .

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target specific proteins or enzymes .

Mode of Action

It’s known that such compounds typically interact with their targets through binding at active sites, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce specific cellular responses .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, it’s recommended to store this compound in an inert atmosphere at room temperature for optimal stability .

Propriétés

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5,16-17H,6-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBYOVDQSKVRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

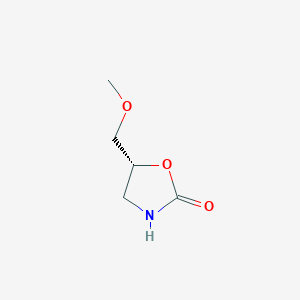

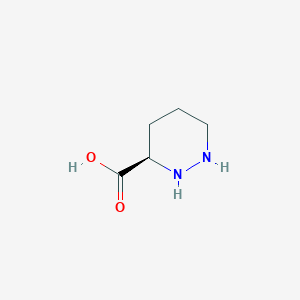

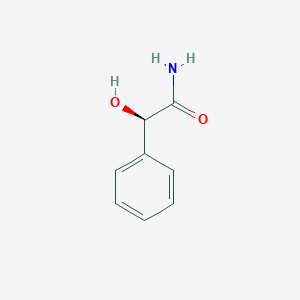

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B3254566.png)